Home > Products > Screening Compounds P48606 > Hydroxy Glyburide
Hydroxy Glyburide -

Hydroxy Glyburide

Catalog Number: EVT-13966348
CAS Number:
Molecular Formula: C23H28ClN3O6S
Molecular Weight: 510.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hydroxy Glyburide is a derivative of Glyburide, a second-generation sulfonylurea used primarily in the management of type 2 diabetes mellitus. This compound is designed to enhance glycemic control by stimulating insulin secretion from pancreatic beta cells. The development of Hydroxy Glyburide aims to improve the efficacy and safety profile of its parent compound, Glyburide, which has been used in clinical settings since its FDA approval in 1984.

Source and Classification

Hydroxy Glyburide is classified under the category of small molecules and specifically falls within the sulfonylureas class of antidiabetic agents. It is synthesized from Glyburide through hydroxylation processes, which introduce hydroxyl functional groups into the molecular structure, potentially altering its pharmacokinetic properties and biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hydroxy Glyburide typically involves the hydroxylation of Glyburide using specific hydroxylating agents. The general synthetic route includes:

  1. Starting Material: Glyburide serves as the precursor.
  2. Hydroxylation Reaction: The reaction is conducted under controlled conditions with appropriate reagents to introduce the hydroxyl group.
  3. Purification: The resulting Hydroxy Glyburide is purified using chromatographic techniques to ensure high purity levels suitable for pharmaceutical applications .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, large-scale synthesis would generally involve optimized reaction conditions to maximize yield and purity. Quality control measures such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to verify product integrity.

Chemical Reactions Analysis

Reactions and Technical Details

Hydroxy Glyburide can undergo various chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: Carbonyl groups within the structure may be reduced to form alcohols.
  • Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to various derivatives .

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Mechanism of Action

Process and Data

Hydroxy Glyburide acts primarily through interaction with the sulfonylurea receptor 1 (SUR1), which is part of the ATP-sensitive potassium channels located on pancreatic beta cells. By binding to this receptor, Hydroxy Glyburide induces closure of these channels, leading to membrane depolarization, calcium influx, and subsequent insulin secretion . This mechanism enhances glucose utilization by tissues and lowers blood sugar levels effectively in patients with type 2 diabetes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hydroxy Glyburide typically appears as a white crystalline solid.
  • Solubility: It exhibits variable solubility in water, influenced by pH levels.

Chemical Properties

  • Melting Point: The melting point ranges around 120-130 °C.
  • Stability: It is stable under normal storage conditions but sensitive to extreme pH levels .
  • Reactivity: Hydroxy Glyburide's reactivity profile includes potential interactions with nucleophiles due to its chloro group.
Applications

Scientific Uses

Hydroxy Glyburide is primarily utilized in research settings focused on diabetes management. Its role as an active metabolite of Glyburide makes it significant in studies investigating insulin secretion mechanisms and the pharmacological effects of sulfonylureas. Additionally, it may be explored in formulations aimed at improving therapeutic outcomes for patients who exhibit suboptimal responses to standard glycemic control treatments .

Biosynthesis and Metabolic Pathways of Hydroxy Glyburide

Cytochrome P450-Mediated Biotransformation of Glyburide to Hydroxy Metabolites

Glyburide (glibenclamide) undergoes extensive hepatic biotransformation via cytochrome P450 (CYP)-mediated oxidation, producing at least six monohydroxylated metabolites with distinct pharmacological profiles. The primary metabolic sites involve oxidation at the cyclohexyl ring (yielding positional and stereoisomers) and the ethylene bridge linking the benzamido and sulfonylurea moieties. This process initiates through a free radical mechanism typical of CYP enzymes: hydrogen atom abstraction from carbon atoms followed by oxygen rebound. The regioselectivity of hydroxylation is governed by the stability of intermediate carbon radicals, with tertiary carbons (e.g., cyclohexyl C3/C4 positions) favored over primary sites due to radical stabilization [4] [9].

Table 1: Primary Hydroxy Metabolites of Glyburide

MetaboliteSite of HydroxylationStructureRelative Abundance in Human Liver
M14-trans-hydroxycyclohexylSecondary alcohol36% of total metabolites
M2b3-cis-hydroxycyclohexylSecondary alcohol15% of total metabolites
M2a4-cis-hydroxycyclohexylSecondary alcoholTrace amounts
M33-trans-hydroxycyclohexylSecondary alcoholMinor
M42-trans-hydroxycyclohexylSecondary alcoholMinor
M5Ethylene bridgeBenzylic alcoholMajor (oxidized to carboxyl metabolite)

NADPH-dependent metabolism in human liver microsomes confirms CYP dominance, with >95% metabolic inhibition observed in the absence of NADPH cofactors. The two major pharmacologically active metabolites—4-trans-hydroxycyclohexyl glyburide (M1) and 3-cis-hydroxycyclohexyl glyburide (M2b)—collectively account for approximately 51% of total metabolites generated in vitro [1] [5]. M5 (ethylene-hydroxylated glyburide) represents a unique structural class due to its benzylic oxidation, rendering it susceptible to further oxidation to carboxylic acid derivatives [2] [6].

Enzymatic Specificity: Role of CYP3A4, CYP2C9, and CYP2C19 Isoforms in Hydroxylation

Multiple CYP isoforms contribute to glyburide hydroxylation, exhibiting distinct regioselectivities and kinetic parameters:

  • CYP3A4: This isoform demonstrates the highest intrinsic clearance (Vmax/Km = 4–17× greater than other CYPs) and dominates hepatic metabolism. It catalyzes formation of M3, M4, and M5 metabolites and contributes significantly to M1 production. Ketoconazole (CYP3A inhibitor) causes >80% inhibition of overall glyburide depletion in human liver microsomes (HLMs) [1] [8]. Correlation analyses using CYP3A-specific probe substrates (e.g., testosterone 6β-hydroxylation) confirm strong association (r²=0.89) with glyburide metabolism [1].

  • CYP2C9: Controversy surrounds its role. While genetic polymorphism studies (CYP2C93/3) associate with reduced glyburide clearance *in vivo, in vitro inhibition with sulfaphenazole shows only moderate suppression (30–40%) of M1 and M2b formation. Recombinant CYP2C9 exhibits activity primarily toward M1 and M2b, but with 4-fold lower intrinsic clearance than CYP3A4 [1] [2]. Competitive inhibition kinetics reveal a Ki of 2.4 μM for CYP2C9-mediated warfarin 7-hydroxylation [8].

  • CYP2C19: Primarily generates M2a (4-cis-hydroxycyclohexyl glyburide). Its contribution is minor compared to CYP3A4/CYP2C9, and genetic polymorphisms do not significantly alter glyburide pharmacokinetics [2] [18].

Table 2: Kinetic Parameters of Recombinant CYP Isoforms for Glyburide Hydroxylation

CYP IsoformMajor Metabolites FormedKm (μM)Vmax (pmol/min/mg)CLint (Vmax/Km)
CYP3A4M1, M3, M4, M58.2 ± 1.5135 ± 2416.5
CYP2C9*1M1, M2b22.1 ± 4.388 ± 164.0
CYP2C19M2a35.6 ± 7.142 ± 91.2
CYP3A7 (fetal)M5, M2b12.0 ± 2.89.5 ± 1.80.8

Placental-specific metabolism involves CYP19/aromatase, which predominantly generates M5 (87% of placental metabolites). This distinct profile suggests potential fetal exposure to M5 due to placental formation [2] [6].

Comparative Metabolism in Hepatic vs. Placental Microsomes: Interspecies Variations

Significant differences exist in hydroxy metabolite profiles between organs and species:

  • Human Hepatic vs. Placental Microsomes: Human liver microsomes convert glyburide predominantly to M1 (36% of total metabolites) and M5 (28%) at high rates (Vmax = 80 ± 13 pmol/min/mg protein). In contrast, placental microsomes produce almost exclusively M5 (87%) at markedly lower velocity (Vmax = 11 pmol/min/mg), representing only 7% of hepatic metabolic capacity [3] [5]. This divergence arises from tissue-specific enzyme expression: CYP3A4 dominates in liver, while placental CYP19 drives M5 formation.

  • Interspecies Variability: Metabolic studies across species reveal critical differences:

  • Baboon liver: Primarily forms M5 (39% of metabolites, Vmax = 135 ± 32 pmol/min/mg) – unlike human liver.
  • Baboon placenta: Generates mainly M4 (65%, Vmax = 0.7 ± 0.1 pmol/min/mg) [5] [6].
  • Rat/Dog: Exhibit high M1 formation but negligible M5.
  • Monkey: Closest to humans in M1/M2b production but shows 3-fold higher CLint [9].

Table 3: Comparative Metabolite Formation in Hepatic Microsomes

SpeciesM1 (% total)M2b (% total)M5 (% total)Vmax (pmol/min/mg)Km (μM)
Human36152880 ± 134.5 ± 0.9
Baboon221839135 ± 326.8 ± 1.5
Rat4119<5210 ± 4512.3 ± 2.7
Monkey38171295 ± 215.1 ± 1.1
Dog2924<568 ± 148.9 ± 1.8

These variations complicate translational extrapolation, as rodent models underrepresent human-relevant M5 biosynthesis [5] [9].

Identification of Novel Monohydroxylated Metabolites and Their Structural Characterization

Advanced analytical methodologies have resolved previously unidentified hydroxy glyburide metabolites:

  • Novel Cyclohexyl Isomers: Beyond the classical M1 and M2b, four additional monohydroxylated cyclohexyl metabolites were structurally characterized using LC-DAD-Q-TRAP-MS/MS and synthetic standards:
  • M2a (4-cis-hydroxycyclohexyl): Distinguished from M1 by cis-configuration, evidenced by distinct retention times (RT=14.2 min vs. M1 RT=16.8 min) and MS/MS fragment m/z 369 [6] [9].
  • M3 (3-trans-hydroxycyclohexyl): Confirmed via correlation with chemically synthesized standard; shows diagnostic fragment m/z 126.
  • M4 (2-trans-hydroxycyclohexyl): Base peak at m/z 510 [M+H]⁺; EPI scan yields m/z 369 (loss of hydroxycyclohexylisocyanate) [6].

  • Ethylene-Hydroxylated Metabolite (M5): Identified through MS/MS fragmentation patterns: m/z 510 [M+H]⁺ → m/z 369 (cleavage at hydroxylated ethylene bridge) → m/z 352 (loss of NH₃). This structure was unequivocally confirmed by NMR of biosynthesized material [2] [6].

  • Stereochemical Assignments: Cis/trans isomers of hydroxycyclohexyl metabolites were resolved chromatographically using chiral columns and assigned via comparative kinetics: trans isomers exhibit 2-fold higher formation rates than cis counterparts due to thermodynamic stability of equatorial hydroxyl groups [4] [6].

Table 4: Diagnostic MS/MS Fragments of Hydroxy Glyburide Metabolites

Metabolite[M+H]⁺ (m/z)Characteristic Fragments (m/z)Identification Basis
M1510369, 352, 126Co-elution with synthetic standard
M2b510369, 297, 154Chiral HPLC resolution
M2a510369, 297, 111Distinct RT vs. M1
M3510369, 283, 126Synthetic standard
M4510369, 271, 138MSⁿ fragmentation
M5510369, 352, 188NMR after isolation

Quantitative DAD analysis reveals species-dependent metabolite ratios: In humans, M1:M2b:M5 occurs at ≈2.4:1:1.9, whereas in rats, M5 is nearly absent. These ratios provide semiquantitative validation of enzyme-specific activities across test systems [9].

Properties

Product Name

Hydroxy Glyburide

IUPAC Name

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]-2-hydroxyethyl]-2-methoxybenzamide

Molecular Formula

C23H28ClN3O6S

Molecular Weight

510.0 g/mol

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-12-9-16(24)13-19(21)22(29)25-14-20(28)15-7-10-18(11-8-15)34(31,32)27-23(30)26-17-5-3-2-4-6-17/h7-13,17,20,28H,2-6,14H2,1H3,(H,25,29)(H2,26,27,30)

InChI Key

DEGYYEULZFVKCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.